molecular formula C12H12N2O2 B3022016 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1197631-25-6

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3022016
CAS No.: 1197631-25-6
M. Wt: 216.24 g/mol
InChI Key: XQLIBGNYUBDMCR-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethylphenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution with Ethylphenyl Group: The ethylphenyl group is introduced through a substitution reaction, often involving the use of ethylbenzene derivatives.

  • Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using strong oxidizing agents.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors, advanced catalysts, and stringent control of reaction conditions to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyrazole ring can be reduced to form different derivatives.

  • Substitution: The ethylphenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution: Substitution reactions may involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Halogenated ethylphenyl derivatives.

Scientific Research Applications

3-(4-Ethylphenyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or bind to receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3-(4-Ethylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

  • 3-(4-Propylphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.

  • 3-(4-Butylphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a butyl group instead of an ethyl group.

These compounds differ in their alkyl chain length, which can affect their physical, chemical, and biological properties.

Properties

IUPAC Name

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)10-7-11(12(15)16)14-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLIBGNYUBDMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393298
Record name 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890591-84-1
Record name 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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